Astrapterocarpan

Übersicht

Beschreibung

Astrapterocarpan is an intriguing and alluring phytochemical bestowed from a plethora of botanical sources . It is emerging as a formidable contender in the research of oncology .

Synthesis Analysis

Astrapterocarpan is found in Astragali Radix (AR), which is extensively used as a healthy food supplement and medicinal herb . A non-targeted rapid resolution liquid chromatography coupled with quadruple time-of-flight mass spectrometry (RRLC-Q/TOF-MS) based metabolomics approach was developed to investigate the chemical changes of AR due to roasting . A total of 63 compounds were identified or tentatively identified .

Chemical Reactions Analysis

In a study, malonyl isoflavonoids or cycloastragenols were found at higher levels in raw Astragalus Radix (RAR) . These might be converted to corresponding acetyl isoflavonoids and cycloastragenols and related isoflavonoid glycosides during roasting .

Wissenschaftliche Forschungsanwendungen

Obesity-Induced Inflammatory Responses

Methylnissolin-3-O-β-d-Glucopyranoside (MNG), a pterocarpan analog, has been found to have beneficial effects on obesity-induced inflammatory responses in adipocyte-macrophage co-culture . It inhibits lipid accumulation and the production of proinflammatory cytokines such as interleukin 6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) in the 3T3-L1 and RAW264.7 cell co-culture . Moreover, MNG inhibits the protein expression of CCAAT/enhancer-binding protein alpha (C/EBPα), C/EBPβ, peroxisome proliferator-activated receptor γ (PPARγ), cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) under the same co-culture conditions .

Cytoprotection against Oxidative Stress

MNG has been identified as a nontoxic Nrf2 activator . It induces the expression of Nrf2, HO-1 and NQO1, accelerates the translocation of Nrf2 into nuclei, and enhances the phosphorylation of AKT . MNG reduces intracellular ROS generation . However, the protection of MNG against the H2O2 insult was reversed by Nrf2 siRNA with decreased cell viability . These data showed that MNG protected EA.hy926 cells against oxidative damage through the Nrf2/HO-1 and at least partially the PI3K/Akt pathways .

Wirkmechanismus

Target of Action

Methylnissolin primarily targets the Platelet-Derived Growth Factor (PDGF) . PDGF plays a crucial role in blood vessel formation (angiogenesis), the growth of blood vessels from already-existing blood vessel tissue . Uncontrolled angiogenesis is a hallmark of cancer.

Mode of Action

Methylnissolin inhibits PDGF-BB-induced cell proliferation . It achieves this by inhibiting the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein (MAP) kinase . This inhibition suppresses the ERK1/2 MAP kinase cascade reaction, which is essential for the PDGF-BB-induced proliferation of vascular smooth muscle cells .

Biochemical Pathways

Methylnissolin affects several biochemical pathways. It is associated with amino acid metabolism (leucine, valine, isoleucine, alanine, lysine, glutamate, taurine, phenylalanine, tryptophan); energy metabolism (lactate, succinate, creatinine, α-glucose, glycerol); ketone body and fatty acid metabolism (3-hydroxybutyrate, acetate, n-butyrate, propionate); methylamine metabolism (dimethylamine, trimethylamine); and secondary bile acid metabolism and urea cycle (deoxycholate, citrulline) .

Pharmacokinetics

It’s known that the compound is isolated from astragalus membranaceus , suggesting that it may be absorbed orally

Result of Action

The primary result of Methylnissolin’s action is the inhibition of cell proliferation induced by PDGF-BB . This could potentially slow the growth of certain types of cancer. Additionally, Methylnissolin has been found to protect the liver and kidney, enhance insulin sensitivity and antioxidant activity, and improve mitochondrial function .

Eigenschaften

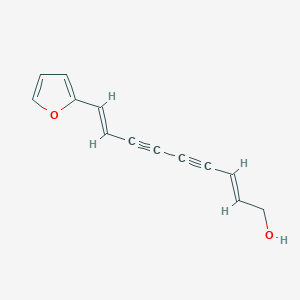

IUPAC Name |

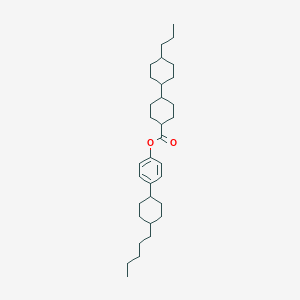

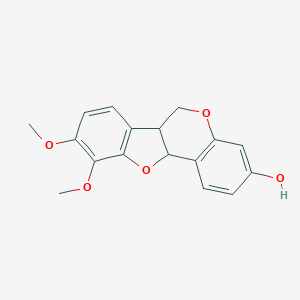

(6aR,11aR)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3/t12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGCLXUTLXAEC-WFASDCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248967 | |

| Record name | (6aR,11aR)-3-Hydroxy-9,10-dimethoxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Astrapterocarpan | |

CAS RN |

73340-41-7 | |

| Record name | (6aR,11aR)-3-Hydroxy-9,10-dimethoxypterocarpan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73340-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aR,11aR)-3-Hydroxy-9,10-dimethoxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

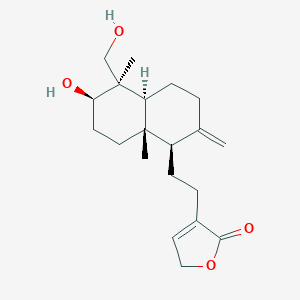

![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)

![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)